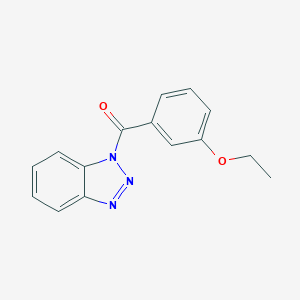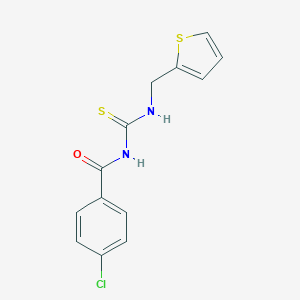![molecular formula C21H24N2O4 B250082 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as DMXAA, is a small molecule drug that has been studied for its anti-cancer properties. DMXAA was first discovered in the 1990s and has since been the subject of numerous studies to investigate its potential as a cancer treatment.
Mécanisme D'action
The exact mechanism of action of 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is not fully understood. It is believed to work by activating the immune system to attack cancer cells. This compound has been shown to induce the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are involved in the immune response. This compound has also been shown to inhibit the formation of blood vessels by targeting the vascular endothelial growth factor (VEGF) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. This makes it a useful tool for studying the mechanisms of cancer cell death and the effects of anti-cancer therapies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in studies using this compound.
Orientations Futures
There are several future directions for research on 2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of combination therapies that include this compound. It has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies, and there is potential for it to be used in combination with other anti-cancer drugs. Another area of interest is the development of more potent and selective analogs of this compound that may have improved anti-cancer properties. Finally, there is potential for this compound to be used in the treatment of other diseases, such as inflammatory disorders, where its ability to activate the immune system may be beneficial.
Méthodes De Synthèse
2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with chloroacetyl chloride, followed by reaction with 2-(4-morpholinylcarbonyl)aniline. The resulting intermediate is then reacted with acetic anhydride to produce this compound.
Applications De Recherche Scientifique
2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been studied extensively for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. This compound has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies.
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-15-6-5-7-16(2)20(15)27-14-19(24)22-18-9-4-3-8-17(18)21(25)23-10-12-26-13-11-23/h3-9H,10-14H2,1-2H3,(H,22,24) |
Clé InChI |
JRVFDMVUGLJEPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250000.png)
![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)
![N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250004.png)

![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
![N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea](/img/structure/B250008.png)

![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)





